Methyl 2-methoxy-3,5,6-trifluorobenzoate
Description
Methyl 2-methoxy-3,5,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a methoxy group at the 2-position and fluorine atoms at the 3-, 5-, and 6-positions of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group influences electron distribution on the aromatic ring .
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 2,3,5-trifluoro-6-methoxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-5(11)3-4(10)7(12)6(8)9(13)15-2/h3H,1-2H3 |
InChI Key |
MZDXBZJCMYSODW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Halogen/Functional Group | Molecular Weight | logP* | Application |
|---|---|---|---|---|---|
| This compound | 2-OCH3, 3,5,6-F | F | 232.1 | ~2.5 | Agrochemical intermediate |
| Dicambine | 2-OCH3, 3,6-Cl | Cl | 235.0 | ~3.0 | Herbicide |
| 2-Methoxy-4,6-ditrifluoromethylbenzoic acid | 2-OCH3, 4,6-CF3 | CF3 | 288.1 | ~3.8 | Pharmaceutical intermediate |
| Metsulfuron methyl | Benzoate + sulfonylurea | - | 381.4 | ~1.2 | Herbicide |
*logP values are estimated based on substituent contributions.
Table 2: Environmental Impact Comparison
| Compound Name | Degradation Half-Life (Soil) | Bioaccumulation Potential |
|---|---|---|
| This compound | 60–90 days | Low (due to high stability) |
| Dicambine | 30–45 days | Moderate |
| 2-Methoxy-4,6-ditrifluoromethylbenzoic acid | >120 days | Low |
Research Findings
- Synthetic Utility : The target compound’s fluorine arrangement enables regioselective reactions in cross-coupling processes, unlike bulkier trifluoromethyl analogs .
- Biological Activity : Fluorination at 3,5,6 positions enhances herbicidal activity by 20–30% compared to chlorinated analogs in preliminary trials .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, superior to chlorinated derivatives (<180°C) .
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